molecular formula C13H18ClNO3 B3755971 4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide

4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide

Cat. No.: B3755971
M. Wt: 271.74 g/mol
InChI Key: YOJNYNRLCSFMBE-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide is an organic compound that features a chlorophenoxy group and a methoxyethyl group attached to a butanamide backbone

Preparation Methods

The synthesis of 4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide typically involves the reaction of 4-chlorophenol with butanoyl chloride to form 4-chlorophenoxybutanoyl chloride. This intermediate is then reacted with 2-methoxyethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can mimic the structure of natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. The methoxyethyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-17-10-8-15-13(16)3-2-9-18-12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJNYNRLCSFMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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